molecular formula C24H24FNO3 B14992295 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Numéro de catalogue: B14992295
Poids moléculaire: 393.4 g/mol
Clé InChI: AXNDMPJERZTQTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic molecule featuring a fluorophenyl group, a methyl group, and a hexahydrobenzochromenooxazin core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl ethyl precursor, followed by cyclization and functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the fluorophenyl site.

Applications De Recherche Scientifique

10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the hexahydrobenzochromenooxazin core provides structural stability and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • 4-fluoro-N-methylbenzamide

Uniqueness

Compared to similar compounds, 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one stands out due to its unique hexahydrobenzochromenooxazin core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

The compound 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through a review of relevant studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzochromene core fused with an oxazine ring. The presence of a fluorophenyl group and a methyl substituent at specific positions contributes to its biological properties.

Table 1: Structural Characteristics

ComponentDescription
Chemical FormulaC22H24FNO2
Molecular Weight357.43 g/mol
Functional GroupsFluorophenyl, Methyl, Oxazine
StereochemistryChiral centers present

Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on various biological targets. Notably, it has been tested against monoamine oxidase (MAO) isoforms and cholinesterases (AChE and BChE).

Monoamine Oxidase Inhibition

The compound demonstrated significant inhibition of MAO A and B. The IC50 values suggest that it has a preferential action towards MAO B.

  • MAO A Inhibition : IC50 approximately 1 μM
  • MAO B Inhibition : IC50 approximately 0.51 μM

These results indicate its potential as a neuroprotective agent in conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) due to its ability to modulate neurotransmitter levels.

Cholinesterase Inhibition

The compound also exhibited moderate inhibition of cholinesterases:

  • AChE Inhibition : IC50 values around 7–8 μM
  • BChE Inhibition : Similar potency observed

This dual inhibition profile suggests that the compound could be beneficial in treating cognitive disorders by enhancing cholinergic signaling.

Anticancer Activity

In addition to neuroprotective effects, the compound was evaluated for anticancer properties against various cancer cell lines including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • SK-OV-3 (cisplatin-resistant ovarian cancer)

Preliminary results indicated that the compound could inhibit tumor growth in these cell lines, warranting further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications at specific positions significantly influence biological activity:

  • Fluorine Substitution : Enhances lipophilicity and receptor binding.
  • Methyl Group at Position 7 : Increases MAO B inhibition potency.
  • Oxazine Ring Modifications : Alter the interaction with target enzymes.

These insights are crucial for the design of more potent derivatives.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results showed that administration led to improved motor function and reduced dopaminergic neuron loss, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

In vitro studies on MCF-7 cells indicated that treatment with the compound resulted in significant apoptosis induction compared to control groups. This finding supports its development as an anticancer agent.

Propriétés

Formule moléculaire

C24H24FNO3

Poids moléculaire

393.4 g/mol

Nom IUPAC

10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H24FNO3/c1-15-22-17(12-21-19-4-2-3-5-20(19)24(27)29-23(15)21)13-26(14-28-22)11-10-16-6-8-18(25)9-7-16/h6-9,12H,2-5,10-11,13-14H2,1H3

Clé InChI

AXNDMPJERZTQTJ-UHFFFAOYSA-N

SMILES canonique

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCC5=CC=C(C=C5)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.